![molecular formula C19H13ClN4O3S B2473755 4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide CAS No. 850931-91-8](/img/structure/B2473755.png)

4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

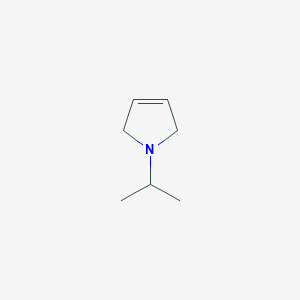

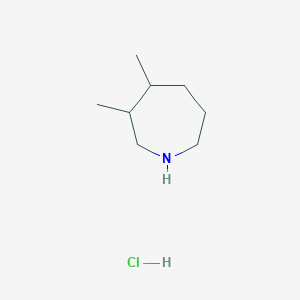

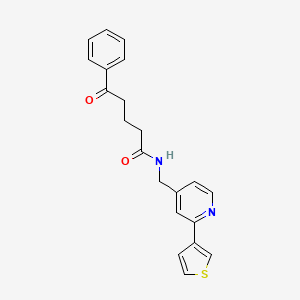

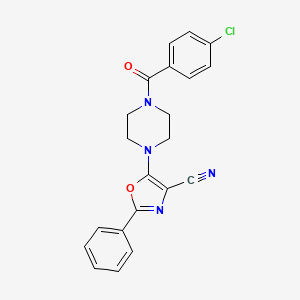

The compound “4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a chloro group, a nitro group, an amide group, a thiophene ring, and an imidazo[1,2-A]pyridine ring . It’s part of a class of compounds that have shown potential in various therapeutic applications .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The exact crystal structure of this compound isn’t available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Radiolabelled Angiotensin II Antagonist

- Application : Development of radiolabelled angiotensin II antagonists like [11C]L-159,884, which are potent and selective ligands for the AT1 receptor. This application is significant for imaging angiotensin II receptors, which can have implications in cardiovascular research and diagnostics.

- Source : (Hamill et al., 1996)

Synthesis of Optically Active Compounds

- Application : The creation of optically active imidazo[1,2-a]pyrimidin-3(2H)-ones. This synthesis demonstrates the versatility of the chemical structure in producing compounds with potential applications in various fields of chemistry and pharmaceuticals.

- Source : (Bakavoli et al., 2005)

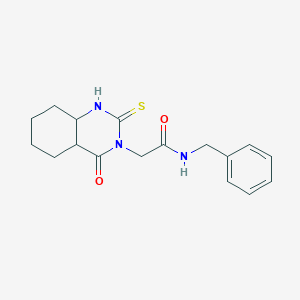

Antineoplastic Agent Development

- Application : The compound has been explored for its potential in developing new antineoplastic agents, particularly in the synthesis of benzimidazole condensed ring systems that have shown variable degrees of antineoplastic activity against certain cell lines.

- Source : (Abdel-Hafez, 2007)

Nickel(II) Complex Synthesis

- Application : In the field of inorganic chemistry, the compound's structural analogs have been used to synthesize cationic pyridinylidene and quinolinylidene complexes of chlorobis(triphenylphosphine)-nickel(II). This showcases the compound's relevance in creating complex inorganic structures, which might be of interest in catalysis and material science.

- Source : (Schneider et al., 2006)

Synthesis of Antiulcer Agents

- Application : Synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents, demonstrating the compound’s utility in the synthesis of pharmaceutical agents targeting gastrointestinal disorders.

- Source : (Starrett et al., 1989)

Wirkmechanismus

Target of Action

Compounds containing imidazole, a core component of this compound, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in numerous biological processes .

Mode of Action

Imidazole derivatives, which this compound contains, are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Pharmacokinetics

Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability and distribution.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-chloro-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O3S/c1-11-6-7-23-16(9-11)21-17(15-3-2-8-28-15)18(23)22-19(25)12-4-5-13(20)14(10-12)24(26)27/h2-10H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRLKVZFTGJKDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)

![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)